molecular formula C10H11ClN2O B13212937 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13212937
M. Wt: 210.66 g/mol
InChI Key: GBOVZHSRGUTWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chlorine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(2-aminoethyl)-5-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11ClN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14)

InChI Key

GBOVZHSRGUTWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN

Origin of Product

United States

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